molecular formula C6H2BrF9 B1270802 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene CAS No. 234096-31-2

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

Cat. No.: B1270802
CAS No.: 234096-31-2
M. Wt: 324.97 g/mol
InChI Key: KCLFCDSPXJFUKO-UHFFFAOYSA-N
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Description

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is a fluorinated organic compound with the molecular formula C6H2BrF9. It is known for its unique structure, which includes multiple fluorine atoms and a bromine atom attached to a pentene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the bromination of a fluorinated precursor. One common method is the bromination of 3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pentenes, while addition reactions can produce halogenated or hydrogenated derivatives .

Scientific Research Applications

Chemical Synthesis

Fluorinated Intermediates:
This compound serves as an important intermediate in the synthesis of fluorinated organic compounds. The presence of bromine and multiple fluorine atoms allows for selective reactions that can introduce further functional groups into organic molecules. It is particularly useful in synthesizing pharmaceuticals where fluorination can enhance biological activity and metabolic stability.

Reactivity:
The reactivity of 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene can be exploited in nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles under appropriate conditions to yield diverse products with potential applications in drug development and agrochemicals.

Pharmaceutical Applications

Antiviral and Anticancer Agents:
Research has indicated that fluorinated compounds often exhibit enhanced pharmacological properties. This compound may be used as a building block in the synthesis of antiviral and anticancer agents due to its ability to modify biological pathways effectively.

Drug Design:
The incorporation of fluorine into drug molecules can significantly improve their lipophilicity and bioavailability. This compound can be utilized in the design of new drugs that target specific diseases by enhancing the interaction between the drug and its biological targets.

Material Science

Fluorinated Polymers:
In material science, this compound can be used to synthesize fluorinated polymers that exhibit unique properties such as high thermal stability and chemical resistance. These materials are valuable in applications requiring durability and resistance to harsh environments.

Coatings:
The compound's properties make it suitable for developing coatings with low surface energy and high hydrophobicity. Such coatings are beneficial in various industrial applications where non-stick surfaces are desired.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the successful use of this compound as a precursor for synthesizing a novel antiviral agent. The synthesis involved nucleophilic substitution reactions that introduced additional functional groups essential for biological activity.

Case Study 2: Development of Fluorinated Coatings

Research focused on creating fluorinated coatings using this compound highlighted its effectiveness in providing surfaces with exceptional water-repellent properties. The coatings were tested for durability under various environmental conditions and showed promising results.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene depends on its specific application. In chemical reactions, the bromine atom and the double bond play key roles in its reactivity. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain nucleophiles or electrophiles. In biological systems, its interactions with biomolecules are influenced by its hydrophobicity and ability to form strong hydrogen bonds with specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene is unique due to the presence of both a bromine atom and multiple fluorine atoms, which confer distinct reactivity and stability. Its trifluoromethyl group enhances its hydrophobicity and electronic properties, making it valuable in various applications .

Biological Activity

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS Number: 234096-31-2) is a fluorinated organic compound with potential biological activity. The unique structure of this compound, characterized by multiple fluorine substitutions and a bromine atom, suggests it may exhibit notable pharmacological properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H2BrF9C_6H_2BrF_9. The presence of multiple fluorine atoms significantly affects the compound's lipophilicity and reactivity. Table 1 summarizes its key physicochemical properties:

PropertyValue
Molecular FormulaC₆H₂BrF₉
Molar Mass324.97 g/mol
CAS Number234096-31-2
Hazard ClassificationIrritant

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance, a study examining various trifluoromethyl-substituted compounds found that certain derivatives had minimum inhibitory concentrations (MICs) effective against multidrug-resistant strains of Staphylococcus aureus (MRSA). The activity was notably improved with specific substitutions at key positions on the aromatic ring .

In particular, compounds with trifluoromethyl groups showed remarkable potency against MRSA with MIC values as low as 0.25 µg/mL. In comparison to traditional antibiotics like vancomycin, these compounds demonstrated comparable or superior bactericidal activity .

Cytotoxicity and Selectivity

The cytotoxic effects of fluorinated compounds are critical for evaluating their therapeutic potential. A study assessed the cytotoxicity of various derivatives against Vero cells (African green monkey kidney cells). Compounds exhibiting MIC values below 1 µg/mL were further evaluated for selectivity indexes (SI), where a SI greater than 10 indicates favorable specificity towards bacterial cells over human cells . Four compounds from the study achieved an SI > 10, suggesting they could be promising candidates for further development in antimicrobial therapies.

Study on Fluorinated Salicylanilides

A relevant case study involved the synthesis and evaluation of salicylanilide derivatives with trifluoromethyl substitutions. The study reported that certain derivatives exhibited potent antibacterial properties with MIC values ranging from 0.25 to 0.5 µg/mL against MRSA strains. The incorporation of trifluoromethyl groups was found to enhance the compounds' efficacy significantly .

Evaluation Against Cancer Cell Lines

Another investigation explored the anticancer potential of fluorinated compounds against various human cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and others. Some derivatives demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents . For example:

  • Compound 8 showed an IC50 value of 22.4 μM against PACA2 cells.
  • Compound 9 exhibited IC50 values of 17.8 μM against HCT116 cells.

Properties

IUPAC Name

2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFCDSPXJFUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371291
Record name 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234096-31-2
Record name 2-bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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